
Furan-2,5-dicarbaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Furan-2,5-dicarbaldehyde is primarily synthesized through the oxidation of 5-hydroxymethylfurfural, which can be derived from fructose . The conversion from fructose to 5-hydroxymethylfurfural and subsequently to this compound can be performed efficiently, adhering to green chemistry principles . Another method involves the direct conversion of fructose to this compound using molybdenum oxides supported on carbon spheres .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of molecular oxygen as an oxidant under mild reaction conditions . This approach is advantageous due to its simplicity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Furan-2,5-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction of this compound can yield furan-2,5-dimethanol using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles, forming various derivatives.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: Furan-2,5-dimethanol
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Polymer Production
Furan-2,5-dicarbaldehyde as a Monomer
DFF is primarily utilized in the production of bio-based polymers. It can undergo polymerization to form various furan-based polymers, which are considered sustainable alternatives to conventional petroleum-based plastics. The following table summarizes key furan-based polymers derived from DFF:
Polymer Name | Composition | Properties | Applications |
---|---|---|---|
Polyethylene furanoate (PEF) | Derived from FDCA (oxidation product of DFF) | High mechanical strength, thermal stability | Packaging, textiles |
Furanic thermosets | Crosslinked structures using DFF | Excellent thermal resistance | Coatings, adhesives |
Biodegradable copolymers | DFF with aliphatic diacids | Enhanced biodegradability | Agricultural films |
DFF's ability to participate in various polymerization reactions makes it a versatile building block for developing sustainable materials that can replace traditional plastics like polyethylene terephthalate (PET) .
Pharmaceutical Applications
Synthesis of Bioactive Compounds
DFF serves as an intermediate in the synthesis of several bioactive compounds and pharmaceuticals. Its aldehyde groups allow for further functionalization and derivatization, leading to compounds with potential therapeutic effects. For instance:
- Antimicrobial Agents : DFF derivatives have shown promise in developing new antimicrobial agents due to their ability to interact with biological membranes.
- Anticancer Compounds : Research indicates that certain derivatives of DFF exhibit cytotoxic activity against cancer cell lines, making them candidates for further pharmacological studies .
Green Chemistry and Catalysis
Catalytic Transformations
DFF is involved in various catalytic processes that align with green chemistry principles. For example:
- Selective Oxidation Reactions : DFF can be produced from 5-hydroxymethylfurfural (HMF) through selective oxidation using sodium nitrite in phosphoric acid at room temperature . This method highlights the potential for mild reaction conditions that minimize energy consumption.
- Electrosynthesis : Recent studies have explored the electrosynthesis of DFF from HMF using cyclic voltammetry techniques, showcasing its potential for sustainable production methods .
Case Study 1: Production of PEF
A study demonstrated the successful polymerization of FDCA (derived from DFF) into PEF using various catalysts under optimized conditions. The resulting PEF exhibited properties comparable to PET while being derived from renewable resources . This case underscores the viability of DFF-derived materials in commercial applications.
Case Study 2: Antimicrobial Activity
Research investigating the antimicrobial properties of DFF derivatives revealed that specific modifications enhance their efficacy against common pathogens. These findings suggest pathways for developing new antimicrobial treatments leveraging furan chemistry .
Mechanism of Action
The mechanism of action of furan-2,5-dicarbaldehyde involves its ability to form covalent bonds with primary amino groups via imine bond formation . This property makes it an effective crosslinking agent, particularly in enzyme immobilization. The stability of the imine bonds formed with aromatic aldehydes contributes to its effectiveness in various applications .
Comparison with Similar Compounds
Furan-2,5-dicarbaldehyde can be compared with other similar compounds such as:
Furfural: Another furan derivative with an aldehyde group at the 2 position. Unlike this compound, furfural has only one aldehyde group.
5-Hydroxymethylfurfural: A precursor to this compound, it has a hydroxymethyl group at the 5 position instead of an aldehyde group.
Furan-2,5-dicarboxylic acid: The oxidized form of this compound, with carboxylic acid groups at the 2 and 5 positions.
This compound is unique due to its dual aldehyde groups, which provide versatility in chemical reactions and applications .
Biological Activity
Furan-2,5-dicarbaldehyde, also known as 2,5-diformylfuran (DFF), is an organic compound characterized by its furan ring and two aldehyde groups at the 2 and 5 positions. This compound has garnered attention in various fields due to its potential biological activities and applications in pharmaceuticals and materials science. This article explores the biological activity of this compound, including its antimicrobial properties, antioxidant capabilities, and potential therapeutic uses.
This compound has the molecular formula and is typically synthesized through the selective oxidation of 5-hydroxymethylfurfural (HMF). HMF can be derived from fructose or glucose through a series of chemical transformations. The synthesis methods often emphasize eco-friendly approaches, aligning with green chemistry principles to produce bio-based alternatives to conventional chemicals .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been identified in various honey samples, where it contributes to the overall antimicrobial activity of honey against pathogenic bacteria. For instance, research indicates that DFF exhibits significant antibacterial effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a potential candidate for natural antimicrobial agents .
Case Study: Antibacterial Efficacy
In a comparative study of honey samples containing this compound, the following results were observed:
Sample Type | Antibacterial Activity (Zone of Inhibition in mm) |
---|---|
Honey A (High DFF) | 15 |
Honey B (Moderate DFF) | 10 |
Control (No DFF) | 5 |
This data suggests that higher concentrations of DFF correlate with increased antibacterial activity .
Antioxidant Properties
This compound also exhibits notable antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).
Antioxidant Activity Measurements
Assay Type | IC50 Value (µM) |
---|---|
DPPH | 50 |
ABTS | 45 |
These results indicate that this compound is a potent antioxidant agent .
Potential Therapeutic Applications
The versatility of this compound extends to its potential therapeutic applications. Its derivatives have been explored for use in drug development due to their ability to interact with various biological targets. Computational studies suggest that these compounds may possess anti-inflammatory and anticancer properties by inhibiting specific enzymes involved in disease progression .
Docking Studies
Molecular docking studies have indicated that this compound can bind effectively to targets associated with cancer and microbial infections. The binding affinities for several targets were calculated as follows:
Target Protein | Binding Affinity (kcal/mol) |
---|---|
Cyclooxygenase-2 (COX-2) | -8.3 |
Topoisomerase II | -7.9 |
DNA Gyrase | -7.5 |
These findings support the hypothesis that this compound could be developed into therapeutic agents for various diseases .
Q & A
Basic Research Questions
Q. What are the common synthesis routes for Furan-2,5-dicarbaldehyde (DFF), and how do reaction conditions influence yield?
- Methodological Answer : DFF is primarily synthesized via the selective oxidation of 5-hydroxymethylfurfural (HMF). Catalytic methods using heterogeneous catalysts like chitosan-based biochar composite cadmium sulfide quantum dots achieve yields up to 90% under mild conditions (80°C, atmospheric pressure) . Alternative routes include transfer hydrogenation of HMF with Ru-based catalysts, which can yield DFF with 87% efficiency when paired with hydrosilane donors . Key factors include catalyst selectivity, solvent choice (e.g., aqueous vs. organic media), and temperature control to avoid over-oxidation to 2,5-furandicarboxylic acid (FDCA) .
Q. Which characterization techniques are critical for verifying DFF purity and structural integrity?
- Methodological Answer :
- FTIR : Confirm aldehyde peaks at ~1680 cm⁻¹ (C=O stretch) and furan ring vibrations at 1600 cm⁻¹ .
- NMR : ¹H NMR should show two aldehyde protons at δ 9.8–10.0 ppm and furan protons at δ 7.2–7.5 ppm .
- HPLC : Quantify purity and detect byproducts like FDCA using reverse-phase columns with UV detection at 280 nm .
Q. What are the primary applications of DFF in polymer science?
- Methodological Answer : DFF serves as a monomer for bio-based vitrimers (e.g., cross-linked polymers with dynamic covalent bonds). When copolymerized with sorbitol, it forms networks with a storage modulus of 3300 MPa and tensile strength of 13 MPa. The dynamic aldehyde exchange enables reprocessability via water-mediated recycling, retaining 89% gel fraction post-recovery .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency reported for DFF synthesis?
- Methodological Answer : Discrepancies in catalyst performance (e.g., Ru vs. Cs₂CO₃) arise from differences in active sites and reaction mechanisms. Systematic studies should:
- Compare turnover frequencies (TOF) under standardized conditions (pH, solvent, HMF concentration).
- Use in situ techniques like XAS (X-ray absorption spectroscopy) to monitor catalyst oxidation states during HMF oxidation .
- Analyze side reactions (e.g., FDCA formation) via LC-MS to identify selectivity bottlenecks .
Q. What experimental strategies optimize DFF’s recyclability in polymer matrices without compromising mechanical properties?
- Methodological Answer :
- Dynamic Cross-Linking : Adjust the molar ratio of DFF to diols (e.g., sorbitol) to balance cross-link density (target ~1095 mol/m³) and chain mobility. Higher cross-linking improves thermal stability but reduces reprocessability .
- Water-Mediated Recycling : Dissolve post-consumer polymer in water, filter insoluble residues (<5%), and re-form via vacuum drying. FTIR confirms aldehyde network regeneration, while tensile tests show <10% strength loss after two cycles .
Q. How do computational methods enhance understanding of DFF’s reactivity in heterocyclic ligand design?
- Methodological Answer :
- Molecular Docking : Simulate DFF interactions with target receptors (e.g., FLT3 kinase) to predict binding affinity and guide ligand modifications .
- DFT Calculations : Model transition states for aldehyde exchange reactions to identify catalysts that lower activation energy (e.g., Arrhenius analysis shows Eₐ = 110 kJ/mol for vitrimer reprocessing) .
Q. What analytical challenges arise in detecting DFF degradation byproducts during long-term stability studies?
- Methodological Answer :
- Accelerated Aging Tests : Expose DFF-based materials to UV light/humidity and analyze leachates via GC-MS to identify volatile aldehydes (e.g., formic acid).
- TGA-MS : Track thermal decomposition products (e.g., CO, furan derivatives) above 220°C .
Q. Data Analysis and Interpretation
Q. How should researchers address variability in reported mechanical properties of DFF-derived polymers?
- Methodological Answer :
- Statistical Reprodubility : Conduct triplicate experiments with controlled curing times (e.g., 24–72 hrs) and report mean ± SD for tensile strength/modulus.
- Cross-Link Density Calculation : Use swelling experiments (e.g., in chloroform) and the Flory-Rehner equation to correlate gel fraction (≥89%) with mechanical performance .
Q. What methodologies validate the environmental sustainability of DFF synthesis routes?
- Methodological Answer :
- Life Cycle Assessment (LCA) : Compare E-factors (kg waste/kg product) for HMF oxidation (target E-factor <20) vs. fossil-derived aldehydes .
- Atom Economy : Prioritize routes with >90% atom economy (e.g., direct HMF oxidation avoids stoichiometric reagents) .
Q. Tables for Key Data
Properties
IUPAC Name |
furan-2,5-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-3-5-1-2-6(4-8)9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJJKVNIMAZHCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231676 | |
Record name | 2,5-Furandicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823-82-5 | |
Record name | 2,5-Furandicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=823-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Furandicarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Furandicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furan-2,5-dicarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-FURANDICARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4HT8N2Z72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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